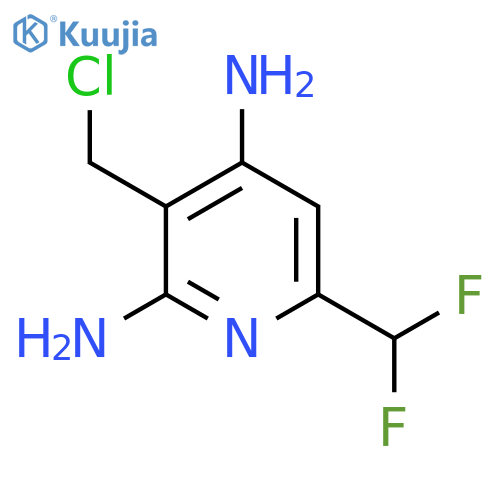Cas no 1806812-48-5 (3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine)

3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine
-
- インチ: 1S/C7H8ClF2N3/c8-2-3-4(11)1-5(6(9)10)13-7(3)12/h1,6H,2H2,(H4,11,12,13)
- InChIKey: XQFBFJWQPYHSTM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(N)=NC(C(F)F)=CC=1N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 64.9
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074092-500mg |
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine |
1806812-48-5 | 97% | 500mg |
$855.75 | 2022-03-31 | |
| Alichem | A029074092-1g |
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine |
1806812-48-5 | 97% | 1g |
$1,519.80 | 2022-03-31 | |
| Alichem | A029074092-250mg |
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine |
1806812-48-5 | 97% | 250mg |
$499.20 | 2022-03-31 |
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridineに関する追加情報
Introduction to 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine (CAS No. 1806812-48-5)
3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1806812-48-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with multiple functional groups, making it a versatile intermediate in the synthesis of various biologically active agents. The presence of both chloromethyl and difluoromethyl substituents, along with the two amino groups, endows the compound with unique reactivity and potential applications in drug discovery.
The structural attributes of 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine contribute to its utility as a building block in medicinal chemistry. The chloromethyl group (-CH₂Cl) is a well-known electrophilic center, facilitating nucleophilic substitution reactions that can be exploited to attach various pharmacophores. This feature makes the compound particularly valuable in the development of novel therapeutic agents where site-specific modifications are required. Additionally, the difluoromethyl group (-CF₂-) is often incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
On the other hand, the two amino groups (-NH₂) provide opportunities for further functionalization through condensation reactions or as sites for salt formation. This dual reactivity allows chemists to tailor the compound’s properties for specific applications, such as in the synthesis of kinase inhibitors, antiviral agents, or anticancer drugs. The pyridine ring itself is a common scaffold in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
Recent advancements in pharmaceutical research have highlighted the importance of fluorinated pyridines in drug design. The difluoromethyl substituent, in particular, has been extensively studied for its ability to improve drug-like properties. For instance, it can enhance lipophilicity while maintaining solubility, which is crucial for oral bioavailability. Moreover, fluorine atoms can influence electronic effects and steric hindrance at binding sites, leading to more potent and selective drug candidates.
In the context of current research trends, 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine has shown promise in the development of next-generation therapeutics. Studies have demonstrated its role as a precursor in synthesizing small-molecule inhibitors targeting protein-protein interactions and post-translational modifications. These modifications are critical in diseases such as cancer and inflammatory disorders, where aberrant protein interactions drive pathogenesis. By leveraging the reactivity of this compound, researchers aim to develop drugs that can modulate these interactions with high precision.
The compound’s potential extends beyond oncology; it has also been explored in antiviral and antibacterial applications. The unique combination of functional groups allows for the design of molecules that can interfere with viral replication or bacterial metabolic pathways. For example, derivatives of this pyridine core have been investigated for their ability to inhibit enzymes essential for microbial survival. Such studies underscore the versatility of 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine as a chemical entity with broad therapeutic implications.
From a synthetic chemistry perspective, the preparation of 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine involves multi-step reactions that highlight modern methodologies in organic synthesis. Techniques such as cross-coupling reactions, halogenation processes, and protecting group strategies are employed to construct the desired framework efficiently. The use of advanced catalytic systems has further improved yields and selectivity, enabling scalable production for research and industrial purposes.
The pharmacological evaluation of derivatives derived from this compound has yielded intriguing results. Preclinical studies have indicated that certain modifications can lead to compounds with significant biological activity without compromising safety profiles. These findings are particularly encouraging given the increasing demand for targeted therapies that offer both efficacy and minimal side effects. The ability to fine-tune molecular properties through structural modifications remains a cornerstone of modern drug development.
As research continues to evolve, the role of compounds like 3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine is likely to expand further. Emerging technologies such as computational chemistry and high-throughput screening are accelerating the discovery process by allowing rapid assessment of molecular libraries. This synergy between experimental chemistry and computational methods holds great promise for identifying novel lead compounds based on this scaffold.
In conclusion,3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine (CAS No. 1806812-48-5) represents a valuable asset in pharmaceutical innovation. Its unique structural features enable diverse applications across multiple therapeutic areas, driven by ongoing advancements in synthetic methodologies and pharmacological understanding. As researchers continue to explore its potential, this compound is poised to contribute significantly to the development of future generations of medicines.
1806812-48-5 (3-(Chloromethyl)-2,4-diamino-6-(difluoromethyl)pyridine) 関連製品
- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)
- 2230253-82-2(PKI-166 (hydrochloride))
- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)




